[(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride
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Overview
Description
[(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride is a chemical compound that features a piperidine ring substituted with a methanesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Methanesulfonyl Fluoride Group: This step involves the reaction of the piperidine derivative with methanesulfonyl fluoride under suitable conditions, such as the presence of a base like triethylamine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of piperidine derivatives and methanesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base like triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Aqueous acids or bases can be used to facilitate hydrolysis.
Major Products
The major products formed from these reactions include various piperidine derivatives, methanesulfonic acid, and other substituted compounds depending on the specific reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, [(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of related molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- [(3S)-piperidin-3-yl]methanesulfonamide
- [(3S)-piperidin-3-yl]methanesulfonic acid
- [(3S)-piperidin-3-yl]methanesulfonyl chloride
Uniqueness
[(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride is unique due to the presence of the methanesulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it particularly useful in applications where selective reactivity is desired.
Properties
CAS No. |
2679950-02-6 |
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Molecular Formula |
C6H13ClFNO2S |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
[(3S)-piperidin-3-yl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
InChI Key |
JWUPNCQPYQMKPU-RGMNGODLSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CS(=O)(=O)F.Cl |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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